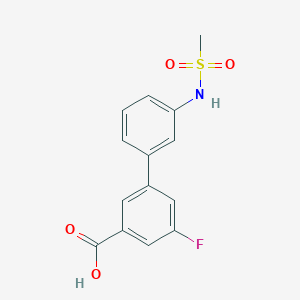

2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid, 95%

説明

2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid, 95% (2-MPA-4-NB) is a synthetic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a useful tool for studying the structure and function of proteins, enzymes, and other biological molecules. This compound has a wide range of applications, including the synthesis of drugs, enzymes, and other biological molecules.

科学的研究の応用

2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid, 95% is a useful tool for studying the structure and function of proteins, enzymes, and other biological molecules. It can be used to study the binding of proteins to other molecules, as well as the conformational changes that occur in proteins upon binding. It can also be used to study the interactions between proteins and other molecules, such as DNA, RNA, and small molecules. Furthermore, it can be used to study the properties of enzymes, such as the catalytic activity, the stability, and the substrate specificity.

作用機序

2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid, 95% binds to proteins, enzymes, and other molecules by forming hydrogen bonds with the amino acid residues on the surface of the molecule. The hydrogen bonds are formed due to the electrostatic attraction between the positively charged sulfonyl group of the compound and the negatively charged amino acid residues. This binding results in the conformational change of the molecule, which can then be studied using various techniques, such as X-ray crystallography, NMR spectroscopy, and calorimetry.

Biochemical and Physiological Effects

2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to inhibit the activity of certain proteins, such as transcription factors. Furthermore, it has been shown to inhibit the activity of certain hormones, such as growth hormone, and to modulate the activity of certain ion channels.

実験室実験の利点と制限

2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid, 95% is a useful tool for studying the structure and function of proteins, enzymes, and other biological molecules. Its advantages include its high purity and its ability to bind to proteins, enzymes, and other molecules. Its limitations include its relatively low solubility and its instability at elevated temperatures.

将来の方向性

In the future, 2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid, 95% could be used to study the structure and function of proteins, enzymes, and other biological molecules in more detail. It could also be used to study the interactions between proteins and other molecules, such as DNA, RNA, and small molecules. Furthermore, it could be used to study the properties of enzymes, such as the catalytic activity, the stability, and the substrate specificity. Additionally, it could be used to study the effects of drugs and other compounds on proteins, enzymes, and other biological molecules. Finally, it could be used to study the effects of various environmental factors, such as temperature, pH, and pressure, on proteins, enzymes, and other biological molecules.

合成法

2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid, 95% is synthesized by reacting 3-methylsulfonylaminophenyl-4-nitrobenzoic acid with an alkali metal hydroxide. The reaction is carried out in an aqueous medium at an elevated temperature. The product is then purified by recrystallization and the purity is determined by chromatography.

特性

IUPAC Name |

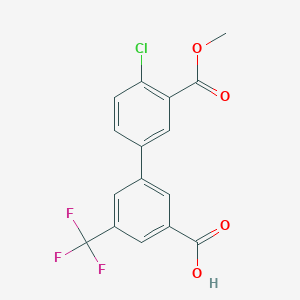

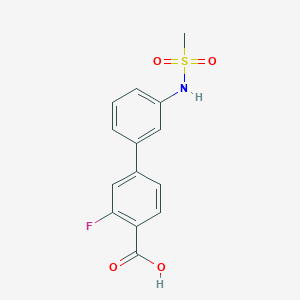

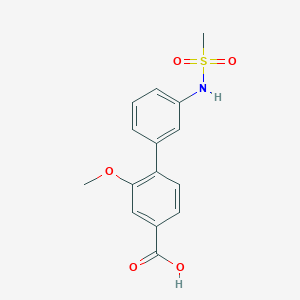

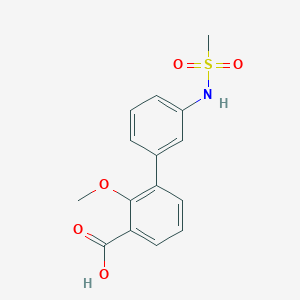

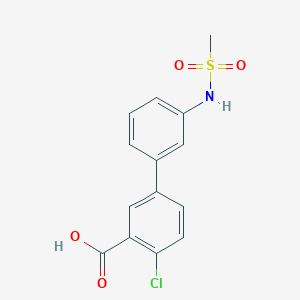

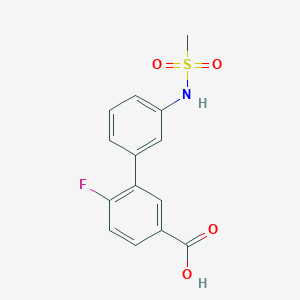

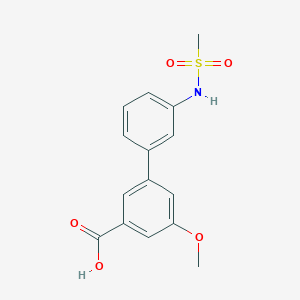

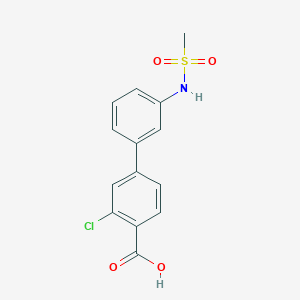

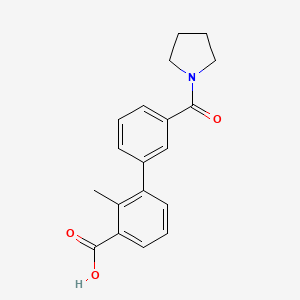

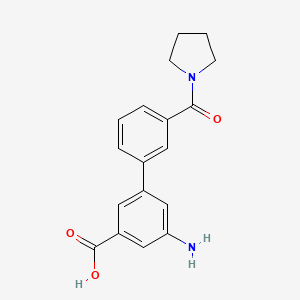

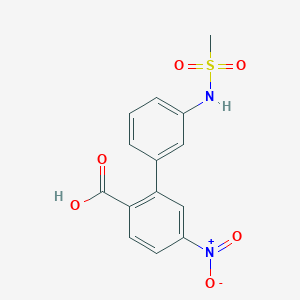

2-[3-(methanesulfonamido)phenyl]-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c1-23(21,22)15-10-4-2-3-9(7-10)13-8-11(16(19)20)5-6-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCSGVJCOLYKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692086 | |

| Record name | 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylsulfonylaminophenyl)-4-nitrobenzoic acid | |

CAS RN |

1261940-81-1 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-[(methylsulfonyl)amino]-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261940-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。